![molecular formula C13H24Cl2N4 B2898696 N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride CAS No. 2378503-14-9](/img/structure/B2898696.png)
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride, also known as PF-06463922, is a small molecule inhibitor of the receptor tyrosine kinase, c-MET. The c-MET receptor is a protein that plays a critical role in cell growth, survival, and migration. The overexpression of c-MET has been linked to various types of cancer, making it an attractive target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyridazine derivatives, including the compound , have been shown to possess antimicrobial properties . These compounds can be designed to target a variety of microbial pathogens, offering potential use in the development of new antibiotics to combat resistant strains of bacteria .
Cardiovascular Therapeutics
The pyridazinone scaffold, which is part of the compound’s structure, has been extensively researched for its cardiovascular effects. It has been utilized in the design of drugs aimed at treating hypertension and other heart-related conditions due to its ability to modulate blood pressure and cardiac output .
Anti-Inflammatory and Analgesic Applications
Compounds with the pyridazinone structure have demonstrated significant anti-inflammatory and analgesic activities. This makes them valuable candidates for the development of new pain relief medications, particularly for chronic inflammatory diseases .
Anticancer Research
Research has indicated that pyridazine derivatives can be effective in anticancer therapies . They can be engineered to interfere with cancer cell proliferation and survival, providing a pathway for the development of novel oncology treatments .
Neurological Disorders
The compound’s framework has been associated with potential treatments for neurological disorders . Its derivatives can be used to explore treatments for conditions such as epilepsy, Alzheimer’s disease, and other cognitive impairments .
Agrochemical Applications
Beyond medical applications, pyridazinone-based compounds are also known for their use in agrochemicals . They can serve as herbicides or pesticides, contributing to crop protection and management strategies .
Antidiabetic Effects
Pyridazinone derivatives have been investigated for their antidiabetic properties . They may play a role in glucose regulation and insulin sensitivity, which is crucial for managing diabetes .
Antiplatelet and Antithrombotic Uses
These compounds have been studied for their ability to inhibit platelet aggregation, which is a key factor in the formation of blood clots. This application is particularly important in the prevention of thrombotic events such as strokes and heart attacks .
Eigenschaften
IUPAC Name |
N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13;;/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRFJHNWABWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C2=NN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.